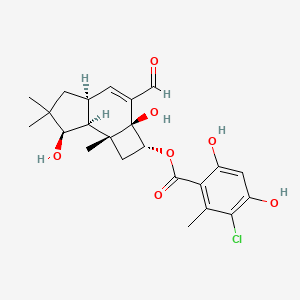
Cimicifugic acid D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cimicifugic acid D is a natural product found in Actaea simplex, Actaea heracleifolia, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Biological Activities and Therapeutic Potential
Cimicifugic acid D, along with other hydroxycinnamic acid esters found in Actaea and Petasites species, has been the subject of increased scientific interest due to its diverse biological properties. These compounds, including cimicifugic acid D, are being investigated for their potential therapeutic applications, particularly for their anti-inflammatory, antiviral, cytotoxic, and vasoactive effects. Structural features like the position of hydroxyl groups and the introduction of electron-donating moieties in these compounds are crucial for their biological activities (Jahn & Petersen, 2021).
Antioxidant Properties
The antioxidant properties of cimicifugic acid D and related compounds have been studied in various contexts. For instance, cimicifugic acid D, along with other phenolic constituents from Cimicifuga racemosa (black cohosh), demonstrated potential in scavenging reactive oxygen species and protecting against DNA damage. This protective effect against cellular DNA damage suggests a role for these compounds in mitigating oxidative stress-related conditions (Burdette et al., 2002).
Hyaluronidase Inhibition
Research has also indicated that cimicifugic acid D and similar compounds can inhibit hyaluronidase activity. Such inhibition is significant as hyaluronidase plays a role in various physiological and pathological processes. The inhibition of this enzyme by cimicifugic acid D and related compounds could have implications in managing conditions where hyaluronidase activity is a factor (Iwanaga et al., 2010).
Neutrophil Elastase Activity Inhibition
Another area of interest is the inhibition of neutrophil elastase activity by cinnamic acid derivatives such as cimicifugic acid D. This enzyme plays a key role in the immune response, and its inhibition could have therapeutic implications in conditions involving excessive or aberrant neutrophil activation (Löser et al., 2000).
Anti-inflammatory Potential
Cimicifugic acid D has shown potential as an anti-inflammatory agent. Studies involving extracts from Cimicifugae Rhizoma, which contain cimicifugic acid D, have demonstrated protective effects in models of inflammation, such as Pseudomonas aeruginosa-induced pneumonia in mice. This suggests that cimicifugic acid D and related compounds could be developed as complementary therapies for respiratory infections and related inflammatory conditions (Wang et al., 2017).
Eigenschaften
CAS-Nummer |
219986-51-3 |
|---|---|
Produktname |
Cimicifugic acid D |
Molekularformel |
C20H18O10 |
Molekulargewicht |
418.3 g/mol |
IUPAC-Name |
(2R,3S)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid |
InChI |
InChI=1S/C20H18O10/c21-13-5-1-12(2-6-13)10-20(29,19(27)28)17(18(25)26)30-16(24)8-4-11-3-7-14(22)15(23)9-11/h1-9,17,21-23,29H,10H2,(H,25,26)(H,27,28)/b8-4+/t17-,20-/m1/s1 |
InChI-Schlüssel |
MTGTYFYLZVUKQG-ZUVWSUMTSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@]([C@@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)(C(=O)O)O)O |
SMILES |
C1=CC(=CC=C1CC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)(C(=O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)(C(=O)O)O)O |
Synonyme |
cimicifugic acid cimicifugic acid A cimicifugic acid B cimicifugic acid C cimicifugic acid D cimicifugic acid Gst cimicifugic aicd E |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3S)-7-[2-[2-[(E)-2-Cyclopentylvinyl]-5-methyloxazole-4-yl]ethoxy]-2-[(2E,4E)-1-oxo-2,4-hexadiene-1-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B1247720.png)
![(3R)-3-[[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(1S)-1-phenylethyl]amino]propan-2-yl]carbamoyl]-5-methylhexanoic acid](/img/structure/B1247723.png)


![6-[4-(6-Fluoro-1,2-benzisoxazole-3-yl)piperidinomethyl]-6,7-dihydrobenzofuran-4(5H)-one](/img/structure/B1247729.png)
![(2S)-2-(2,4-difluorophenyl)-1-[3-[(E)-2-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]ethenyl]-1,2,4-triazol-1-yl]-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1247730.png)
![2-hydroxy-2-methyl-N-[1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide](/img/structure/B1247731.png)



